molecular formula C25H29NO4 B11593874 N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B11593874
M. Wt: 407.5 g/mol
InChI Key: LKHJEOQXGPJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound characterized by its unique structure, which includes furan and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often involve the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The furan and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide stands out due to its specific combination of furan and methoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C25H29NO4/c1-4-25(27)26(18-19-11-13-20(28-2)14-12-19)16-15-22(24-10-7-17-30-24)21-8-5-6-9-23(21)29-3/h5-14,17,22H,4,15-16,18H2,1-3H3

InChI Key

LKHJEOQXGPJDQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.